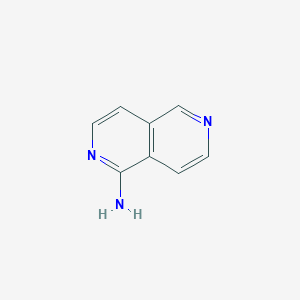

2,6-Naphthyridin-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-naphthyridin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-8-7-2-3-10-5-6(7)1-4-11-8/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPMHXBFDZAJXLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1C=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70512281 | |

| Record name | 2,6-Naphthyridin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80935-81-5 | |

| Record name | 2,6-Naphthyridin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Emergent Potential of 2,6-Naphthyridin-1-amine: A Technical Guide for Drug Discovery Professionals

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular scaffolds that can address complex biological targets with high efficacy and selectivity. Within this dynamic environment, nitrogen-containing heterocyclic compounds have consistently demonstrated their value as privileged structures in drug design. Among these, the naphthyridine core, a family of six structural isomers of pyridopyridine, has garnered significant attention for its diverse and potent biological activities.[1][2][3][4][5] This in-depth technical guide focuses on a specific, yet highly promising member of this family: 2,6-Naphthyridin-1-amine. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its chemical properties, structure, and potential applications, thereby empowering the design of next-generation therapeutics.

Unveiling the Core: Chemical Structure and Properties

This compound is a bicyclic aromatic heterocycle characterized by a fused pyridine and pyridinamine ring system. The strategic placement of nitrogen atoms and the amino substituent imparts a unique electronic and steric profile, making it an attractive scaffold for molecular recognition by biological targets.

Molecular Structure

The fundamental structure of this compound is depicted below. The numbering of the naphthyridine ring system is crucial for the unambiguous identification of substituents.

Caption: Chemical structure of this compound with IUPAC numbering.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. The table below summarizes key computed and experimental data for this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃ | PubChem[6] |

| Molecular Weight | 145.16 g/mol | PubChem[7] |

| Monoisotopic Mass | 145.064 Da | PubChem[6] |

| XlogP (predicted) | 0.7 | PubChem[6] |

| Hydrogen Bond Donors | 1 (from the amino group) | |

| Hydrogen Bond Acceptors | 3 (two ring nitrogens and the amino nitrogen) | |

| Predicted Collision Cross Section ([M+H]⁺) | 126.7 Ų | PubChem[6] |

The Art of Creation: Synthesis of the 2,6-Naphthyridine Scaffold

Representative Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of a substituted 2,6-naphthyridine core, which could be adapted for the synthesis of this compound. This approach highlights the key bond-forming reactions that are central to building the bicyclic system.

Caption: A conceptual workflow for the synthesis of the 2,6-naphthyridine scaffold.

Experimental Protocol: A Representative Synthesis of a Fused 1,6-Naphthyridin-4-amine

While not a direct synthesis of this compound, the following protocol for the synthesis of fused polycyclic 1,6-naphthyridin-4-amines, which shares the broader naphthyridine scaffold, provides valuable insights into the practical aspects of such syntheses. This method utilizes a Friedel-Crafts-type intramolecular cycloaromatization.[8][9][10][11]

Step 1: Preparation of the 4-(Arylamino)nicotinonitrile Precursor

-

A mixture of 4-chloronicotinonitrile and the corresponding aniline derivative is heated in a suitable solvent (e.g., ethanol) in the presence of a base (e.g., triethylamine) to facilitate the nucleophilic aromatic substitution.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification via recrystallization or column chromatography.

Step 2: Intramolecular Cycloaromatization

-

The 4-(arylamino)nicotinonitrile precursor is dissolved in a suitable solvent (e.g., dichloromethane).

-

A strong acid catalyst, such as trifluoromethanesulfonic acid (CF₃SO₃H) or sulfuric acid (H₂SO₄), is added to the solution at room temperature.[8][9]

-

The reaction is stirred for a specified period, during which the intramolecular cyclization and aromatization occur.

-

The reaction is quenched by the careful addition of a base (e.g., saturated sodium bicarbonate solution).

-

The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

-

The crude product is purified by column chromatography to yield the desired fused 1,6-naphthyridin-4-amine.[8][9]

Causality Behind Experimental Choices: The use of a strong acid catalyst is crucial for promoting the Friedel-Crafts-type reaction, where the nitrile group acts as a one-carbon synthon for the formation of the second ring.[8][10][11] The choice of solvent and temperature can significantly impact the reaction yield and purity of the final product.

Reactivity and Potential for Derivatization

The chemical reactivity of this compound is governed by the interplay of the electron-deficient pyridine rings and the electron-donating amino group. This unique electronic landscape offers multiple avenues for chemical modification, allowing for the fine-tuning of its biological activity.

-

The Amino Group: The primary amino group at the 1-position is a key site for derivatization. It can undergo a variety of reactions typical of primary amines, including acylation, alkylation, and formation of ureas and sulfonamides.[12][13] These modifications can be used to introduce diverse functional groups that can interact with specific residues in a biological target.

-

The Naphthyridine Ring: The pyridine rings of the naphthyridine core are generally susceptible to nucleophilic aromatic substitution, particularly at positions activated by the ring nitrogen atoms. However, the presence of the amino group can influence the regioselectivity of these reactions. Electrophilic aromatic substitution is generally less favorable due to the electron-withdrawing nature of the nitrogen atoms.

The Promise in Medicinal Chemistry: Biological Activity and Applications

The 2,6-naphthyridine scaffold is emerging as a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities.[1][3] These include anticancer, antimicrobial, and effects on the central nervous system.[3] The strategic placement of nitrogen atoms allows for multiple points of interaction with biological targets, such as hydrogen bonding and pi-stacking.

Recent studies have highlighted the potential of 2,6-naphthyridine analogues as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key oncogenic driver in a significant portion of hepatocellular carcinoma (HCC) cases.[14] This underscores the potential of the 2,6-naphthyridine scaffold in the development of targeted cancer therapies.

The broader family of naphthyridines has also been investigated for a variety of other therapeutic applications, including their use as antibacterial agents.[15]

Spectroscopic Characterization: The Molecular Fingerprint

The unambiguous identification and characterization of this compound and its derivatives rely on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic protons on the naphthyridine core will appear in the downfield region of the spectrum. The protons of the amino group will typically appear as a broad singlet, and its chemical shift can be concentration-dependent. The addition of D₂O will lead to the disappearance of the NH₂ signal due to proton-deuterium exchange.[16][17]

-

¹³C NMR: The carbon atoms of the heterocyclic rings will have characteristic chemical shifts, with those adjacent to nitrogen atoms being deshielded.[16][17]

-

-

Infrared (IR) Spectroscopy:

-

The N-H stretching vibrations of the primary amino group are expected to appear as a pair of bands in the region of 3300-3500 cm⁻¹.[17]

-

C=C and C=N stretching vibrations of the aromatic rings will be observed in the 1400-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) will be observed at m/z corresponding to the molecular weight of the compound.

-

Fragmentation patterns can provide valuable structural information. Predicted collision cross-section data can aid in identification in ion mobility-mass spectrometry.[6]

-

Concluding Remarks for the Modern Drug Hunter

This compound represents a compelling starting point for the development of novel therapeutics. Its unique structural and electronic properties, coupled with the demonstrated biological activity of the 2,6-naphthyridine scaffold, make it a high-potential asset in the medicinal chemist's toolbox. The synthetic accessibility and the potential for diverse chemical modifications further enhance its attractiveness for lead optimization campaigns. As our understanding of complex diseases deepens, the exploration of such privileged scaffolds will undoubtedly continue to be a cornerstone of successful drug discovery.

References

- Wójcicka, A. (2023). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Current Organic Chemistry, 27(8), 648-660.

- Wójcicka, A. (2023).

- Wójcicka, A. (2023). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Current Organic Chemistry, 27(8), 648-660.

- PubChem. (n.d.). This compound. PubChemLite.

- Chabowska, G., Barg, E., & Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324.

- Chabowska, G., Barg, E., & Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. PMC - PubMed Central.

- Li, Z., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances.

- Li, Z., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances.

- PubChem. (n.d.). 1,6-Naphthyridin-2-amine. PubChem.

- Li, Z., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances.

- Park, H., et al. (2024).

- LibreTexts. (2024). Spectroscopy of Amines. Chemistry LibreTexts.

- Sotorríos, L., & Marco-Contelles, J. (2025). 1,6-Naphthyridin-2(1H)

- Wójcicka, A., & Barg, E. (2024).

- Michigan State University. (n.d.). Amine Reactivity. MSU chemistry.

- Li, Z., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances.

- LibreTexts. (2023). Reactivity of Amines. Chemistry LibreTexts.

- LibreTexts. (2024). Spectroscopy of Amines. Chemistry LibreTexts.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review [ouci.dntb.gov.ua]

- 3. benthamdirect.com [benthamdirect.com]

- 4. mdpi.com [mdpi.com]

- 5. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C8H7N3) [pubchemlite.lcsb.uni.lu]

- 7. 1,6-Naphthyridin-2-amine | C8H7N3 | CID 589353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03301B [pubs.rsc.org]

- 11. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Amine Reactivity [www2.chemistry.msu.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Synthesis of 2,6-Naphthyridin-1-amine: Strategies, Mechanisms, and Modern Methodologies

Introduction: The Significance of the 2,6-Naphthyridine Scaffold

The 2,6-naphthyridine motif, a nitrogen-containing heterocyclic scaffold, has garnered significant attention within the fields of medicinal chemistry and drug development. Its rigid, planar structure and hydrogen bonding capabilities make it a privileged scaffold for interacting with a variety of biological targets. Notably, derivatives of 2,6-naphthyridine have shown promise as potent and selective inhibitors of various kinases, which are crucial targets in oncology and inflammatory diseases. The 1-amino substituted variant, 2,6-naphthyridin-1-amine, serves as a critical building block for the elaboration of more complex and pharmacologically active molecules. This guide provides a comprehensive overview of the primary synthetic routes to this key intermediate, intended for researchers and professionals in drug development. We will delve into the foundational synthesis of the 2,6-naphthyridine core, followed by an exploration of both classical and modern amination strategies, complete with mechanistic insights and detailed experimental protocols.

Part 1: Construction of the Core Scaffold: Synthesis of 2,6-Naphthyridine

The journey to this compound begins with the construction of the parent bicyclic system. While several methods exist for the synthesis of naphthyridine isomers, the Friedländer annulation stands out as a versatile and widely applicable strategy for constructing the 2,6-naphthyridine core from pyridine-based precursors.[1]

The Friedländer Annulation Approach

The Friedländer synthesis involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2] In the context of 2,6-naphthyridine synthesis, a suitably substituted pyridine derivative serves as the starting point. A common precursor is 3-aminopyridine-4-carboxaldehyde. The reaction proceeds via an initial aldol-type condensation, followed by an intramolecular cyclization and dehydration to yield the aromatic naphthyridine ring system.[3]

The choice of catalyst is pivotal, influencing reaction rates and yields. While classical conditions often employ strong acids or bases at elevated temperatures, modern variations have introduced milder and more efficient catalytic systems.[4]

Diagram 1: General Workflow for 2,6-Naphthyridine Synthesis via Friedländer Annulation

Caption: Workflow for synthesizing the 2,6-naphthyridine core.

Experimental Protocol: Friedländer Synthesis of 2,6-Naphthyridine

This protocol is a representative example based on the principles of the Friedländer annulation.

Materials:

-

3-Aminopyridine-4-carboxaldehyde

-

Acetaldehyde (or a suitable equivalent like paraldehyde)

-

Potassium Hydroxide (KOH)

-

Ethanol

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-aminopyridine-4-carboxaldehyde (1.0 eq) in ethanol.

-

Add a solution of potassium hydroxide (2.0 eq) in ethanol to the flask.

-

Slowly add acetaldehyde (1.5 eq) to the reaction mixture at room temperature.

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

To the residue, add water and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude 2,6-naphthyridine by column chromatography on silica gel or by recrystallization.

Part 2: Introduction of the Amino Group at C1

With the 2,6-naphthyridine core in hand, the next critical step is the introduction of the amino group at the C1 position. This can be achieved through several distinct synthetic strategies, each with its own set of advantages and mechanistic underpinnings.

Route A: Direct Amination via the Chichibabin Reaction

The Chichibabin reaction is a classic method for the direct amination of electron-deficient nitrogen-containing heterocycles, such as pyridines and naphthyridines.[5] The reaction employs a strong amide base, typically sodium amide (NaNH₂), to introduce an amino group onto the ring via a nucleophilic aromatic substitution of a hydride ion (SNH).[6][7]

Mechanism Insight:

The reaction is believed to proceed through the formation of a coordination complex between the sodium cation and the ring nitrogen. This enhances the electrophilicity of the α-carbon (C1 in this case), facilitating the nucleophilic attack by the amide anion (NH₂⁻). This addition forms a resonance-stabilized intermediate known as a Meisenheimer-type or σ-adduct. Aromatization is then achieved through the elimination of a hydride ion (H⁻), which subsequently reacts with a proton source (like the newly formed aminopyridine or trace water during workup) to generate hydrogen gas.[7] The direct amination of 2,6-naphthyridine using this method has been reported to yield this compound in a 54% yield.[8]

Diagram 2: Mechanism of the Chichibabin Amination of 2,6-Naphthyridine

Caption: Key steps in the Chichibabin amination mechanism.

Experimental Protocol: Chichibabin Amination of 2,6-Naphthyridine

Safety Precaution: Sodium amide is highly reactive and pyrophoric upon contact with water. This reaction must be conducted under a strictly inert atmosphere (e.g., nitrogen or argon) by trained personnel.

Materials:

-

2,6-Naphthyridine

-

Sodium amide (NaNH₂)

-

Anhydrous Toluene or Xylene

-

Saturated Ammonium Chloride solution

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a dry, three-necked round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, add freshly powdered sodium amide (1.2 eq).

-

Under a nitrogen atmosphere, add anhydrous toluene to the flask to create a suspension.

-

Begin stirring and add a solution of 2,6-naphthyridine (1.0 eq) in anhydrous toluene dropwise.

-

Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent). The formation of a reddish color and evolution of hydrogen gas may be observed.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Very carefully and slowly, quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography or recrystallization.

Route B: Halogenation and Nucleophilic Aromatic Substitution (SNAr)

An alternative and often more versatile approach involves a two-step sequence: halogenation of the 2,6-naphthyridine core at the 1-position, followed by a nucleophilic aromatic substitution (SNAr) with an amine source.

Step 1: Synthesis of 1-Chloro-2,6-naphthyridine

The 1-position of the 2,6-naphthyridine ring can be halogenated, typically by first converting the parent heterocycle to its N-oxide, followed by treatment with a halogenating agent like POCl₃, or by direct halogenation of a corresponding naphthyridinone precursor. The resulting 1-chloro-2,6-naphthyridine is an excellent electrophile for subsequent SNAr reactions.

Step 2: SNAr Amination

The electron-deficient nature of the 2,6-naphthyridine ring system, further activated by the electron-withdrawing effect of the ring nitrogens and the chloro-substituent, makes the C1 position highly susceptible to nucleophilic attack.[9]

Mechanism Insight:

The SNAr mechanism is a two-step addition-elimination process. The nucleophile (ammonia or an ammonia equivalent) attacks the carbon bearing the leaving group (chloride), forming a resonance-stabilized anionic intermediate (Meisenheimer complex). In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

Diagram 3: SNAr Amination of 1-Chloro-2,6-naphthyridine

Caption: The addition-elimination mechanism of SNAr amination.

Experimental Protocol: SNAr Amination of 1-Chloro-2,6-naphthyridine

Materials:

-

1-Chloro-2,6-naphthyridine

-

Aqueous Ammonia (concentrated) or Ammonia in Dioxane

-

A sealed reaction vessel (e.g., a pressure tube)

-

Ethanol or Dioxane

Procedure:

-

In a pressure-rated reaction vessel, dissolve 1-chloro-2,6-naphthyridine (1.0 eq) in ethanol or dioxane.

-

Add an excess of concentrated aqueous ammonia or a solution of ammonia in dioxane.

-

Seal the vessel tightly and heat the reaction mixture to 100-150 °C. The internal pressure will increase, so appropriate safety precautions must be taken.

-

Maintain the temperature and stir for several hours, monitoring the reaction by TLC.

-

After completion, cool the vessel to room temperature before carefully opening it in a well-ventilated fume hood.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent like ethyl acetate.

-

Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the product by column chromatography.

Route C: Modern Approach - Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)

The Buchwald-Hartwig amination is a powerful, modern method for the formation of carbon-nitrogen bonds.[1] This palladium-catalyzed cross-coupling reaction offers a milder and more functional group tolerant alternative to classical amination methods.[10] It is particularly useful for coupling aryl halides with a wide range of amines, including ammonia equivalents.[11]

Mechanism Insight:

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 1-chloro-2,6-naphthyridine, forming a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The amine (or ammonia equivalent) coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.

-

Reductive Elimination: The desired C-N bond is formed as the product, this compound, is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the reductive elimination step.

Diagram 4: Catalytic Cycle of the Buchwald-Hartwig Amination

Caption: The key steps of the Buchwald-Hartwig catalytic cycle.

Experimental Protocol: Buchwald-Hartwig Amination of 1-Chloro-2,6-naphthyridine

Materials:

-

1-Chloro-2,6-naphthyridine

-

Ammonia source (e.g., Benzophenone imine as an ammonia equivalent, followed by hydrolysis, or LiN(SiMe₃)₂)[11]

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., Xantphos or BINAP)

-

Strong, non-nucleophilic base (e.g., Sodium tert-butoxide, NaOtBu)

-

Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., 2-5 mol% Pd₂(dba)₃), the phosphine ligand (e.g., 4-10 mol% Xantphos), and the base (e.g., 1.4 eq NaOtBu).

-

Add 1-chloro-2,6-naphthyridine (1.0 eq) and the ammonia equivalent (e.g., 1.2 eq benzophenone imine).

-

Add the anhydrous, deoxygenated solvent via cannula.

-

Heat the reaction mixture to 80-110 °C and stir for the required time (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

If using an imine as the ammonia source, the crude product will need to be subjected to acidic hydrolysis (e.g., with aqueous HCl) to reveal the primary amine.

-

Neutralize the aqueous layer and extract the final product.

-

Dry the combined organic layers, concentrate, and purify by column chromatography.

Part 3: Comparative Analysis and Characterization

The choice of synthetic route will depend on factors such as substrate availability, scale, and tolerance to harsh reagents.

| Method | Starting Material | Key Reagents | Advantages | Disadvantages | Typical Yield |

| Chichibabin Amination | 2,6-Naphthyridine | NaNH₂, Toluene | Direct, one-step from the core | Harsh conditions, safety concerns with NaNH₂, moderate yield | ~54%[8] |

| SNAr Amination | 1-Chloro-2,6-naphthyridine | NH₃ (aq. or in dioxane) | Utilizes simple reagents, good for activated substrates | Requires high temperature and pressure, two-step process | Variable, generally good |

| Buchwald-Hartwig Amination | 1-Chloro-2,6-naphthyridine | Pd catalyst, ligand, base, NH₃ equivalent | Mild conditions, high functional group tolerance | Expensive catalysts and ligands, requires inert atmosphere | Good to excellent |

Characterization Data for this compound

Accurate characterization is essential for confirming the identity and purity of the final product. Below are the expected NMR chemical shifts.

1H NMR (400 MHz, DMSO-d6):

-

δ ~ 8.8-9.0 ppm (d, 1H, H-5)

-

δ ~ 8.2-8.4 ppm (d, 1H, H-7)

-

δ ~ 7.8-8.0 ppm (d, 1H, H-4)

-

δ ~ 7.2-7.4 ppm (dd, 1H, H-8)

-

δ ~ 6.8-7.0 ppm (d, 1H, H-3)

-

δ ~ 6.5-6.7 ppm (br s, 2H, -NH₂)

13C NMR (100 MHz, DMSO-d6):

-

δ ~ 158-160 ppm (C1)

-

δ ~ 152-154 ppm (C-Ar)

-

δ ~ 140-142 ppm (C-Ar)

-

δ ~ 138-140 ppm (C-Ar)

-

δ ~ 120-122 ppm (C-Ar)

-

δ ~ 115-117 ppm (C-Ar)

-

δ ~ 110-112 ppm (C-Ar)

-

δ ~ 108-110 ppm (C-Ar)

Note: The exact chemical shifts may vary depending on the specific conditions and solvent used. The provided data is based on typical values for similar aromatic amines and naphthyridine systems.[12][13]

Conclusion

The synthesis of this compound is a critical step in the development of novel therapeutics based on this privileged scaffold. This guide has outlined the key synthetic strategies, from the construction of the core heterocycle using the Friedländer annulation to the introduction of the C1-amino group via classical Chichibabin and SNAr reactions, as well as the modern, palladium-catalyzed Buchwald-Hartwig amination. By understanding the underlying mechanisms and having access to detailed protocols, researchers are well-equipped to select and optimize the most suitable route for their specific needs, thereby accelerating the discovery of new and impactful medicines.

References

- Electronic Supplementary Information Hydrogen-bond-driven dimers of naphthyridine derivatives for selective identification of DNA G-quadruplex. The Royal Society of Chemistry.

- Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. DR-NTU, Nanyang Technological University.

- Supporting Information. ScienceOpen.

- Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of tetrakis(4-aminophenyl)methane and 2,6-naphthalenedisulfonate as a new class of recyclable Brønsted acid catalysts. Beilstein Journals.

- A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. ResearchGate.

- 1H NMR (400 MHz, DMSO-d6) δ 1.39. The Royal Society of Chemistry.

- 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI.

- 1 H and 13 C NMR chemical shifts (DMSO-d 6 ) for compound 2 and β-CD in... ResearchGate.

- Synthesis and amination of naphthyridines. Wageningen University & Research.

- Buchwald–Hartwig amination. Wikipedia.

- The Chichibabin amination reaction. Scientific Update.

- Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Publications.

- CeCl .7H O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry.

- Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight.

- Chichibabin Reaction. Chemistry LibreTexts.

- New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides. Organic Chemistry Portal.

- Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry.

- One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters.

- Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination. The Journal of Organic Chemistry.

- One-pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines. ResearchGate.

- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC.

- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC.

- Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. MDPI.

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. connectjournals.com [connectjournals.com]

- 5. scientificupdate.com [scientificupdate.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. research.wur.nl [research.wur.nl]

- 9. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides [organic-chemistry.org]

- 12. rsc.org [rsc.org]

- 13. beilstein-journals.org [beilstein-journals.org]

An In-depth Technical Guide to 2,6-Naphthyridin-1-amine and its Derivatives: A Scaffold of Growing Importance in Medicinal Chemistry

Introduction: The Naphthyridine Scaffold and the Emergence of the 2,6-Isomer

Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, are considered privileged structures in medicinal chemistry.[1][2][3] Their structural rigidity, ability to participate in hydrogen bonding, and diverse substitution patterns have made them a cornerstone in the development of novel therapeutics.[1] There are six possible isomers of naphthyridine, each defined by the position of the two nitrogen atoms in the bicyclic system.[1][2] While the 1,8- and 1,5-naphthyridine cores have been extensively studied, largely due to the success of early antibacterial agents like nalidixic acid, the 2,6-naphthyridine scaffold has recently garnered significant attention for its unique pharmacological profiles.[1]

This technical guide provides a comprehensive overview of 2,6-Naphthyridin-1-amine, a key derivative of the 2,6-naphthyridine family. While specific data for this compound is not as abundant in the literature as for other isomers, this document will delve into the available information and provide a broader context of the 2,6-naphthyridine scaffold, its synthesis, and the burgeoning role of its amino derivatives in drug discovery.

Core Compound Identification: this compound

A precise and unambiguous identification of a chemical entity is paramount for researchers. Herein, we define this compound by its structural and nomenclature details.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChemLite[4] |

| CAS Number | Not explicitly assigned in major databases. Researchers should exercise caution and verify the identity of any commercial samples. | N/A |

| Molecular Formula | C₈H₇N₃ | PubChemLite[4] |

| Molecular Weight | 145.16 g/mol | Calculated |

| Canonical SMILES | C1=CN=C(C2=C1C=NC=C2)N | PubChemLite[4] |

Note: The absence of a dedicated CAS number for this compound highlights its status as a relatively novel or less-commercially available compound. Researchers are advised to rely on thorough analytical characterization (NMR, MS, etc.) to confirm its identity.

Synthesis of the 2,6-Naphthyridine Core: A Chemist's Perspective

The synthesis of the 2,6-naphthyridine scaffold can be approached through various strategies, often involving the construction of one of the pyridine rings onto a pre-existing pyridine derivative. The choice of synthetic route is dictated by the desired substitution pattern on the final molecule.

General Synthetic Workflow

A common conceptual pathway for the synthesis of substituted 2,6-naphthyridines involves the cyclization of a functionalized pyridine precursor. The following diagram illustrates a generalized workflow.

Caption: Generalized workflow for the synthesis of substituted 2,6-naphthyridines.

Exemplary Synthetic Protocol: Friedländer Annulation

The Friedländer annulation is a powerful method for constructing quinoline and, by extension, naphthyridine ring systems. A plausible, though not explicitly documented for the 1-amino derivative, approach for a substituted 2,6-naphthyridine is outlined below. This protocol is based on established chemical principles for related heterocyclic systems.

Objective: To synthesize a substituted 2,6-naphthyridine core.

Materials:

-

Substituted 2-aminopyridine-3-carbaldehyde

-

A ketone with an α-methylene group (e.g., acetone for a methyl-substituted product)

-

Base catalyst (e.g., potassium hydroxide, piperidine)

-

Solvent (e.g., ethanol, methanol)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted 2-aminopyridine-3-carbaldehyde (1 equivalent) in the chosen solvent.

-

Addition of Reagents: Add the ketone (1.1 equivalents) to the solution, followed by the base catalyst (0.1-0.2 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the desired 2,6-naphthyridine derivative.

Causality behind Experimental Choices:

-

Base Catalyst: The base is crucial for deprotonating the α-methylene group of the ketone, forming an enolate which then acts as the nucleophile in the initial aldol-type condensation.

-

Reflux Conditions: The elevated temperature provides the necessary activation energy for both the initial condensation and the subsequent dehydrative cyclization.

The Role of 2,6-Naphthyridine Derivatives in Drug Discovery

The 2,6-naphthyridine scaffold has emerged as a promising platform for the development of targeted therapies, particularly in oncology. The placement of the nitrogen atoms allows for specific interactions with the active sites of various enzymes.

Targeting Fibroblast Growth Factor Receptor 4 (FGFR4)

A significant breakthrough in the application of the 2,6-naphthyridine scaffold has been the discovery of potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4).[5][6] The FGF19-FGFR4 signaling pathway is a known oncogenic driver in a subset of hepatocellular carcinomas (HCC).[5]

Signaling Pathway Overview:

Sources

- 1. mdpi.com [mdpi.com]

- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C8H7N3) [pubchemlite.lcsb.uni.lu]

- 5. Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2,6-Naphthyridin-1-amine

Abstract

The 2,6-naphthyridine core, a bicyclic heteroaromatic system, represents a significant "privileged scaffold" in modern medicinal chemistry. Its unique electronic properties and spatial arrangement have led to the development of numerous biologically active compounds. This technical guide provides a comprehensive exploration of a key derivative, 2,6-Naphthyridin-1-amine, from its foundational synthesis to its contemporary applications in drug discovery. We will delve into the historical context of its discovery, detail seminal synthetic protocols, and examine its role as a versatile pharmacophore in the development of targeted therapeutics, particularly in oncology. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this important molecular entity.

Introduction: The Naphthyridine Isomers and the Significance of the 2,6-Scaffold

Naphthyridines, also known as pyridopyridines, are a class of heterocyclic compounds composed of two fused pyridine rings. There are six possible isomers, each with a distinct arrangement of the two nitrogen atoms, which significantly influences the molecule's chemical reactivity and biological activity.[1] The 2,6-naphthyridine isomer, first isolated in 1965, has garnered considerable attention due to its presence in various natural products and its utility as a scaffold for designing molecules that can interact with a range of biological targets.[2]

The introduction of an amino group at the C1 position to form this compound is a critical chemical modification. This primary amine provides a key hydrogen bond donor and a versatile handle for further chemical elaboration, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

The Genesis of this compound: A Historical Perspective

The journey to this compound began with the synthesis of its parent scaffold, 2,6-naphthyridine.

First Synthesis of the 2,6-Naphthyridine Core

The first successful synthesis of 2,6-naphthyridine was reported in 1965 by two independent research groups, Giacomello et al. and Tan and Taurins.[3] One of the early and notable synthetic routes involved the cyclization of β-homocinchomeronic acid diamide.[3]

A more detailed and widely referenced synthesis was later described by Taurins and Tan, starting from 4-cyano-3-pyridylacetonitrile. This multi-step synthesis laid the groundwork for accessing the 2,6-naphthyridine core for further chemical exploration.[3]

The Advent of this compound: The Chichibabin Amination

The direct introduction of an amino group onto the 2,6-naphthyridine scaffold was a pivotal development. This was achieved through the Chichibabin reaction , a classic named reaction in heterocyclic chemistry. In 1981, it was reported that the amination of 2,6-naphthyridine with potassium amide in liquid ammonia directly yields 1-amino-2,6-naphthyridine.[4] This reaction proceeds via a nucleophilic addition-elimination mechanism, where the amide anion attacks the electron-deficient C1 position of the naphthyridine ring.

The following is a representative protocol for the Chichibabin amination, a foundational method for the synthesis of this compound.

Materials:

-

2,6-Naphthyridine

-

Potassium amide (KNH₂)

-

Liquid ammonia (NH₃)

-

Anhydrous ether

-

Ammonium chloride (NH₄Cl) solution (saturated)

Procedure:

-

In a flame-dried, three-necked flask equipped with a dry ice condenser, a gas inlet, and a mechanical stirrer, add liquid ammonia.

-

To the stirred liquid ammonia, slowly add small pieces of potassium metal until a persistent blue color is observed, indicating the formation of the potassium salt of ammonia (potassium amide).

-

Add a solution of 2,6-naphthyridine in anhydrous ether dropwise to the potassium amide suspension.

-

Allow the reaction to stir at the temperature of liquid ammonia for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, the reaction is quenched by the careful, slow addition of a saturated aqueous solution of ammonium chloride.

-

The ammonia is allowed to evaporate, and the remaining aqueous layer is extracted with a suitable organic solvent (e.g., chloroform or ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography or recrystallization to yield this compound.

Yield: This reaction has been reported to provide 1-amino-2,6-naphthyridine in a 54% yield.[4]

Modern Synthetic Strategies

While the Chichibabin amination remains a historically significant route, modern synthetic chemistry has provided more versatile and often higher-yielding methods for the synthesis of this compound and its derivatives.

One contemporary approach begins with 4-cyano-3-pyridylacetonitrile and proceeds through key intermediates such as 3-amino-1-bromo-2,6-naphthyridine. The amino group can then be introduced through various nucleophilic substitution reactions.

| Synthetic Route | Key Reagents | Typical Yield | Reference |

| Chichibabin Amination | 2,6-Naphthyridine, KNH₂ | 54% | [4] |

| From 4-cyano-3-pyridylacetonitrile | HBr, NaNO₂, Nucleophile | Variable (multi-step) | [3] |

The Role of this compound in Drug Discovery

The this compound scaffold has proven to be a fertile ground for the discovery of novel therapeutic agents, particularly in the field of oncology. Its rigid structure and the presence of key hydrogen bonding motifs allow for high-affinity interactions with the active sites of various enzymes.

Kinase Inhibition: Targeting Cancer's Master Regulators

Protein kinases are a class of enzymes that play a central role in cell signaling and are frequently dysregulated in cancer. The 2,6-naphthyridine core has been successfully employed to develop potent and selective kinase inhibitors.

-

Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors: The FGF19-FGFR4 signaling pathway is an oncogenic driver in a significant subset of hepatocellular carcinoma (HCC).[5] Novel 2,6-naphthyridine analogues have been developed as selective FGFR4 inhibitors. One such compound demonstrated nanomolar potency against the Huh7 human HCC cell line and showed significant antitumor efficacy in xenograft mouse models.[5]

-

Casein Kinase 2 (CK2) Inhibitors: CK2 is another protein kinase implicated in various cancers. Derivatives of 5-(3-chlorophenylamino)benzo[c][6][7]naphthyridine, which contains the 2,6-naphthyridine core, have been synthesized and shown to be highly selective CK2 inhibitors with potent anti-cancer stem cell activity.[8]

The FGF19-FGFR4 signaling cascade is a critical pathway in the development and progression of some forms of HCC. The binding of the FGF19 ligand to the FGFR4 receptor on the surface of liver cells triggers a downstream signaling cascade that ultimately promotes cell proliferation and survival. Inhibitors based on the 2,6-naphthyridine scaffold can block this pathway by competing with ATP for binding to the kinase domain of FGFR4, thereby preventing its activation.

Emerging Therapeutic Areas

Beyond kinase inhibition, derivatives of the broader naphthyridine family, including the 2,6-isomer, are being investigated for a range of other therapeutic applications:

-

Alzheimer's Disease: Some naphthyridine derivatives have been explored as multi-target agents for Alzheimer's disease, demonstrating inhibitory activity against cholinesterases and the aggregation of β-amyloid and tau proteins.[9][10]

-

Anti-inflammatory Agents: Naphthyridine-based compounds have shown potential as anti-inflammatory agents by modulating the production of pro-inflammatory cytokines.[7][11]

-

PARP Inhibition: The naphthyridinone scaffold is a key pharmacophore in several known Poly(ADP-ribose) polymerase (PARP) inhibitors, which are used in cancer therapy.[12]

Conclusion and Future Perspectives

From its initial synthesis via the classic Chichibabin reaction to its current role as a privileged scaffold in the design of highly selective kinase inhibitors, this compound has had a significant impact on medicinal chemistry. The journey of this seemingly simple molecule underscores the power of fundamental organic chemistry in enabling the discovery of novel therapeutics.

The future of this compound and its derivatives remains bright. The continued exploration of new synthetic methodologies will undoubtedly lead to more efficient and diverse routes to this important scaffold. Furthermore, as our understanding of complex diseases at the molecular level deepens, the versatility of the 2,6-naphthyridine core will continue to be exploited to develop next-generation targeted therapies for a wide range of human ailments.

References

- Taurins, A., & Tan, R. (1974). Synthesis of 2,6-Naphthyridine, 4-Methyl-2,6-naphthyridine, and their Derivatives. Canadian Journal of Chemistry, 52(5), 843-848.

- BenchChem. (2025).

- Contreras, J. M., et al. (2014). Tetrahydrobenzo[h][3][7]naphthyridine-6-chlorotacrine hybrids as a new family of anti-Alzheimer agents targeting β-amyloid, tau, and cholinesterase pathologies. Journal of Medicinal Chemistry, 57(18), 7673-7688.

- PubChem. (n.d.). This compound.

- Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(11), 3135.

- Anti-inflammatory activity of a naphthyridine derivative... International Immunopharmacology, 15(3), 606-613.

- 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Molecules, 26(22), 6835.

- Tetrahydrobenzo[h][3][7]naphthyridine-6-chlorotacrine hybrids as a new family of anti-Alzheimer agents... PubMed.

- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3252.

- van der Plas, H. C., & W. P. K. Girke. (1981). Synthesis and amination of naphthyridines. Wageningen University & Research.

- 1,8-Naphthyridine derivatives as Cholinesterases Inhibitors and Cell Ca2+ Regulators... Current Topics in Medicinal Chemistry.

- 1,8-Naphthyridines VI. Synthesis and anti-inflammatory activity... European Journal of Medicinal Chemistry, 43(3), 584-594.

- Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. European Journal of Medicinal Chemistry.

- 6-Methyl-1,7-naphthyridin-8(7H)-one: A Comparative Analysis with Known PARP Inhibitors. BenchChem.

- The Therapeutic Promise of 2,6-Naphthyridine Compounds: A Technical Guide. BenchChem.

- Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 67(10), 8445-8459.

- Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. Molecules, 27(11), 3421.

- Discovery of 5-(3-Chlorophenylamino)benzo[c][6][7]naphthyridine Derivatives as Highly Selective CK2 Inhibitors... Journal of Medicinal Chemistry, 64(9), 5963-5983.

- Diazotis

- 15.8.

- Efficient Synthesis of 3-Bromo-2-[(N-substituted)

- (6-Bromo-[6][13]naphthyridin-1-yl)-methyl-amine. Sigma-Aldrich.

- This compound(9CI). ChemicalBook.

- 1,6-Naphthyridin-2(1H)

- 1,6-Naphthyridin-2(1H)

- Diazotization-bromination of aromatic amines using polymer-supported bromide...

- A Review of PARP-1 Inhibitors... Thieme E-Books & E-Journals.

- Diazotization of amines.

- 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles.

- 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications.

- Aliphatic Amines Unlocked for Selective Transformations through Diazotization.

Sources

- 1. Diazotisation [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Sci-Hub. 1,8-Naphthyridine derivatives as Cholinesterases Inhibitors and Cell Ca2+ Regulators, a Multitarget Strategy for Alzheimer's Disease / Current Topics in Medicinal Chemistry, 2011 [sci-hub.box]

- 5. Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 5-(3-Chlorophenylamino)benzo[ c][2,6]naphthyridine Derivatives as Highly Selective CK2 Inhibitors with Potent Cancer Cell Stemness Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. diposit.ub.edu [diposit.ub.edu]

- 10. Tetrahydrobenzo[h][1,6]naphthyridine-6-chlorotacrine hybrids as a new family of anti-Alzheimer agents targeting β-amyloid, tau, and cholinesterase pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 2,6-Naphthyridin-1-amine

Abstract

This technical guide provides a comprehensive analysis of the principal spectroscopic data for 2,6-Naphthyridin-1-amine (C₈H₇N₃), a heterocyclic aromatic amine of interest in medicinal chemistry and materials science. In the absence of a complete, publicly available experimental dataset, this document synthesizes predicted data with foundational spectroscopic principles to serve as a robust reference for researchers. We will delve into the theoretical underpinnings and expected spectral features of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed, field-proven protocols for sample analysis are provided, ensuring that researchers can validate these predictions and successfully characterize this molecule. This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to identify, purify, and confirm the structure of this compound with confidence.

Molecular Structure and Spectroscopic Overview

This compound belongs to the naphthyridine class of diazanaphthalenes, which are bicyclic heterocyclic compounds containing two nitrogen atoms. The precise arrangement of these heteroatoms and the amine substituent imparts a unique electronic and structural profile, which is directly reflected in its spectroscopic fingerprint. Accurate structural elucidation is paramount and is achieved through the synergistic application of NMR, IR, and MS techniques.

The numbering of the atoms in the this compound structure is critical for unambiguous spectral assignment, particularly in NMR spectroscopy.

Introduction: The Architectural Significance of the Naphthyridine Scaffold

An In-Depth Technical Guide to the Physical and Chemical Characteristics of 2,6-Naphthyridin-1-amine

The naphthyridine framework, a family of heterocyclic compounds composed of two fused pyridine rings, represents a "privileged scaffold" in medicinal chemistry.[1][2][3][4] Nature itself has utilized this motif in various alkaloids that exhibit a wide spectrum of biological activities, including anti-infectious, anticancer, and neurological properties.[1][2][3][5][6] There are six possible isomers of naphthyridine, distinguished by the positions of the two nitrogen atoms, with the 2,6-naphthyridine core being a particularly compelling template for the design of targeted therapeutics.[5][7]

This guide provides a comprehensive technical overview of a key derivative, This compound . We will dissect its core physical and chemical properties, explore its spectroscopic signature, detail methodologies for its synthesis and characterization, and contextualize its significance within modern drug discovery, particularly its role as a foundational structure for potent enzyme inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deep, actionable understanding of this important molecule.

Part 1: Core Molecular Profile and Physicochemical Properties

The utility of any scaffold in drug development begins with a fundamental understanding of its intrinsic properties. These characteristics dictate its behavior in both chemical reactions and biological systems, influencing everything from solubility and stability to its ability to be formulated into a therapeutic agent.

Molecular Structure and Key Identifiers

This compound is an aromatic heterocyclic compound featuring the 2,6-naphthyridine core with a primary amine substituent at the C1 position.

-

Chemical Formula: C₈H₇N₃[8]

-

Molecular Weight: 145.16 g/mol [9]

-

InChI Key: KPMHXBFDZAJXLK-UHFFFAOYSA-N[8]

-

Canonical SMILES: C1=CN=C(C2=C1C=NC=C2)N[8]

Physicochemical Data Summary

The following table summarizes the known and predicted physicochemical properties of this compound. These parameters are critical for predicting its behavior in various experimental and physiological conditions.

| Property | Value / Description | Rationale and Scientific Insight |

| Appearance | Expected to be a tan or light yellow solid. | A related compound, (6-Bromo-[5][9]naphthyridin-1-yl)-methyl-amine, is described as a tan solid. Heterocyclic amines are typically crystalline solids at room temperature. |

| Melting Point | >115 °C (estimated) | The parent 2,6-naphthyridine has a relatively high melting point of 114–115 °C.[7] The addition of a polar amine group capable of hydrogen bonding would be expected to increase this value. A bromo-substituted analog melts at 199.5 °C.[10] |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, alcohols); limited solubility in water. | As with most small primary amines, it is expected to be soluble in common organic solvents.[11] Water solubility is likely low but can be significantly increased in acidic aqueous solutions due to the formation of the protonated ammonium salt.[12] |

| pKa (Predicted) | ~4.0 (for the most basic ring nitrogen) | The pyridine nitrogens are weakly basic. The amine group's basicity is reduced by delocalization of its lone pair into the aromatic system. A predicted pKa for a related bromo-substituted naphthyridine amine is 3.92.[10] |

| XlogP (Predicted) | 0.7 | This value suggests a relatively balanced lipophilicity, a favorable characteristic for potential drug candidates, allowing for membrane permeability without excessive partitioning into lipid bilayers.[8] |

Part 2: Spectroscopic and Analytical Characterization

Unambiguous identification and purity assessment of this compound rely on a combination of spectroscopic techniques. Understanding its characteristic spectral signature is essential for synthetic monitoring and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine core, typically in the range of 7.0-9.0 ppm. The chemical shifts are influenced by the anisotropic effects of the fused rings and the positions of the electron-withdrawing nitrogen atoms. The two protons of the primary amine group (-NH₂) would likely appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration, but generally falls within 5.0-7.0 ppm.

-

¹³C NMR: Carbons within the aromatic naphthyridine system are expected to resonate in the 110-160 ppm range. The carbon atom directly attached to the amino group (C1) would be significantly shielded compared to the other carbons bonded to nitrogen.

Infrared (IR) Spectroscopy

As a primary aromatic amine, this compound will exhibit several characteristic absorption bands in its IR spectrum.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

| N-H Stretch | 3400-3250 (two bands) | The presence of two distinct, sharp-to-medium bands in this region is a definitive indicator of a primary amine (-NH₂), corresponding to asymmetric and symmetric stretching modes.[13][14][15] |

| N-H Bend (Scissoring) | 1650-1580 | This strong absorption is characteristic of the N-H bending vibration in primary amines.[13][15] |

| Aromatic C=C/C=N Stretch | 1600-1450 | Multiple sharp bands in this region are indicative of the aromatic fused-ring system. |

| C-N Stretch | 1335-1250 | A strong band in this region corresponds to the stretching of the bond between the aromatic ring and the amine nitrogen.[13][14][15] |

| N-H Wag | 910-665 | A broad band in this region, resulting from the out-of-plane bending of the N-H bonds, is also characteristic of primary amines.[13] |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecule's mass and fragmentation pattern.

-

Molecular Ion: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would appear at an m/z of 145.

-

Nitrogen Rule: Conforming to the nitrogen rule, the odd nominal molecular weight (145) is indicative of a molecule containing an odd number of nitrogen atoms (three in this case).[16]

-

Fragmentation: Common fragmentation pathways would likely involve the loss of HCN or H₂CN from the ring system.

Part 3: Chemical Reactivity and Synthetic Methodologies

The reactivity of this compound is governed by the interplay between the nucleophilic primary amine and the electron-deficient heterocyclic core. This dual nature makes it a versatile building block for creating diverse chemical libraries.

Core Reactivity Principles

-

Basicity: The molecule possesses multiple basic centers. The exocyclic amine is a potential site for protonation or alkylation, though its basicity is tempered by electron delocalization. The ring nitrogens also have lone pairs and can act as Lewis bases.

-

Nucleophilicity of the Amine: The primary amine is a potent nucleophile, readily participating in reactions such as acylation, sulfonylation, and reductive amination to form more complex derivatives.

-

Aromatic Ring Reactivity: The pyridine rings are generally electron-deficient and thus resistant to electrophilic aromatic substitution. However, they can be susceptible to nucleophilic aromatic substitution, particularly at positions activated by the ring nitrogens, or through metal-catalyzed cross-coupling reactions if converted to a halide or triflate derivative.

General Synthetic Strategy

The synthesis of substituted naphthyridines often involves the construction of one pyridine ring onto a pre-existing pyridine core.[17] A common approach involves the cyclization of functionalized aminopyridines.

The following diagram outlines a generalized, plausible pathway for the synthesis of the 2,6-naphthyridine scaffold, which could be adapted to produce the 1-amino derivative. This approach often starts with a functionalized pyridine precursor.

Caption: Generalized synthetic workflow for 2,6-naphthyridine derivatives.

Experimental Protocol: Purification by Column Chromatography

Objective: To purify crude this compound from reaction byproducts.

Causality: The polarity of the amine group allows for strong interaction with a polar stationary phase like silica gel. By using a mobile phase of intermediate polarity, the target compound can be effectively separated from less polar impurities (which elute first) and more polar, baseline-retained impurities.

-

Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the solvent used for the reaction work-up. Add a small amount of silica gel to this solution to create a dry slurry by evaporating the solvent under reduced pressure. This prevents streaking and improves separation on the column.

-

Column Packing: Prepare a silica gel column using a mobile phase of 100% ethyl acetate. A gradient elution will be employed, starting with a less polar solvent system and gradually increasing polarity.

-

Loading: Carefully load the prepared dry slurry onto the top of the packed silica gel column.

-

Elution: Begin elution with ethyl acetate. Gradually increase the polarity of the mobile phase by introducing methanol. A common gradient would be from 0% to 10% methanol in ethyl acetate.

-

Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC), typically visualizing with a UV lamp (254 nm).

-

Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield the purified this compound.

Part 4: Applications in Medicinal Chemistry and Drug Discovery

The 2,6-naphthyridine scaffold is not merely a chemical curiosity; it is a validated core structure for targeting key enzymes implicated in human disease, most notably protein kinases.

A Scaffold for Potent Kinase Inhibitors

The rigid, planar structure of the naphthyridine core is ideal for fitting into the ATP-binding pocket of many kinases. The nitrogen atoms can act as hydrogen bond acceptors, mimicking the interactions of the adenine portion of ATP. The 1-amino group provides a crucial vector for further substitution, allowing chemists to build out moieties that confer selectivity and potency.

-

FGFR4 Inhibition in Hepatocellular Carcinoma: A significant application of the 2,6-naphthyridine scaffold is in the development of selective inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4).[18] Overexpression of the FGF19-FGFR4 signaling pathway is a known oncogenic driver in a subset of hepatocellular carcinomas (HCC).[18] Derivatives of 2,6-naphthyridine have been designed that show nanomolar potency against HCC cell lines and demonstrate significant anti-tumor efficacy in xenograft models.[18]

-

Other Therapeutic Targets: Beyond FGFR4, the broader naphthyridine family has been explored for a multitude of targets, including:

Signaling Pathway Intervention

The following diagram illustrates how a 2,6-naphthyridine-based inhibitor can disrupt the oncogenic FGFR4 signaling cascade.

Sources

- 1. Biological Activity of Naturally Derived Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acs.org [acs.org]

- 8. PubChemLite - this compound (C8H7N3) [pubchemlite.lcsb.uni.lu]

- 9. 1,6-Naphthyridin-2-amine | C8H7N3 | CID 589353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-BROMO-2,6-NAPHTHYRIDIN-3-AMINE | 3611-11-8 [amp.chemicalbook.com]

- 11. knockhardy.org.uk [knockhardy.org.uk]

- 12. idc-online.com [idc-online.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Chemistry: Amine infrared spectra [openchemistryhelp.blogspot.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. mdpi.com [mdpi.com]

- 18. Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03301B [pubs.rsc.org]

A Technical Guide to the Synthesis of 2,6-Naphthyridin-1-amine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2,6-Naphthyridine Core

The 2,6-naphthyridine scaffold, a class of heterocyclic compounds composed of two fused pyridine rings, represents a "privileged structure" in medicinal chemistry.[1][2] Its rigid, planar geometry and the specific arrangement of nitrogen atoms allow for precise three-dimensional orientations of substituents, making it an ideal framework for interacting with biological targets. Compounds containing this moiety have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and central nervous system effects.[1] Recently, novel 2,6-naphthyridine analogues have been identified as potent and selective FGFR4 inhibitors for the treatment of hepatocellular carcinoma, further highlighting the therapeutic potential of this scaffold.[3][4][5]

This guide provides an in-depth technical overview of the synthetic strategies employed to construct 2,6-naphthyridin-1-amine and its derivatives, focusing on the underlying chemical principles, detailed experimental protocols, and practical considerations for researchers in the field.

Core Synthetic Strategies: Building the Bicyclic Framework

The construction of the 2,6-naphthyridine core can be approached through several synthetic routes, typically starting from substituted pyridine precursors.[1] A highly versatile and widely adopted strategy is the adaptation of the Friedländer annulation, which involves the condensation of an ortho-amino-substituted pyridine aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone, nitrile, or ester).[6][7] This powerful reaction forms the second pyridine ring in a single, efficient cyclization step.

The general logic involves the formation of one N-C and one C-C bond to complete the bicyclic system. Variations of this approach, including tandem reactions and novel catalytic systems, have been developed to improve yields, expand substrate scope, and promote greener chemical processes.[8][9]

Below is a generalized workflow for a Friedländer-type synthesis of a naphthyridine core.

Caption: Generalized Friedländer Annulation Workflow.

Synthesis of a Key Precursor: 2-Amino-3-cyanopyridines

A common and versatile precursor for building various heterocyclic systems, including naphthyridines, is the 2-amino-3-cyanopyridine scaffold.[10][11] These compounds can be synthesized efficiently through a one-pot, multi-component reaction.

This approach involves the condensation of an aromatic aldehyde, a methyl ketone, malononitrile, and ammonium acetate.[12][13] The reaction can be effectively promoted by microwave irradiation or various catalysts, often under solvent-free conditions, which aligns with the principles of green chemistry.[10][12][14]

Proposed Mechanism for Precursor Synthesis

The reaction proceeds through a cascade of transformations:

-

Knoevenagel Condensation: The aromatic aldehyde reacts with malononitrile to form an arylidenemalononitrile intermediate.

-

Iminium Formation: The ketone reacts with ammonium acetate to form an enamine or imine derivative.

-

Michael Addition: The enamine attacks the arylidenemalononitrile intermediate.

-

Cyclization & Tautomerization: The resulting adduct undergoes intramolecular cyclization, followed by tautomerization and aromatization (via oxidation/dehydrogenation) to yield the stable 2-amino-3-cyanopyridine product.[12]

Caption: Key steps in the multi-component synthesis of 2-amino-3-cyanopyridines.

Exemplar Protocol: One-Pot Synthesis of a 2-Amino-3-cyanopyridine Derivative

This protocol is adapted from a microwave-assisted, solvent-free methodology, which offers high yields and short reaction times.[10]

Objective: To synthesize 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-2-amino-3-cyanopyridine.

Materials:

-

4-Chlorobenzaldehyde (2 mmol)

-

4-Methoxyacetophenone (2 mmol)

-

Malononitrile (2 mmol)

-

Ammonium acetate (3 mmol)

-

Ethanol (95%)

-

Dry 25 mL flask suitable for microwave synthesis

-

Microwave reactor

-

Reflux condenser

Procedure:

-

Charging the Vessel: To a dry 25 mL flask, add 4-chlorobenzaldehyde (2 mmol, 281 mg), 4-methoxyacetophenone (2 mmol, 300 mg), malononitrile (2 mmol, 132 mg), and ammonium acetate (3 mmol, 231 mg).

-

Microwave Irradiation: Place the flask in a microwave oven and connect it to a refluxing apparatus. Irradiate the mixture for 7-9 minutes.

-

Causality: Microwave heating provides rapid and uniform energy transfer, accelerating the reaction rate significantly compared to conventional heating, often allowing for solvent-free conditions.[10]

-

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane/acetone).

-

Work-up and Purification: After irradiation is complete, allow the reaction mixture to cool to room temperature. Wash the solid residue with a small amount of ethanol (~2 mL).

-

Recrystallization: Purify the crude product by recrystallization from 95% ethanol to afford the pure product as colorless crystals.

-

Trustworthiness: Recrystallization is a critical step to remove unreacted starting materials and by-products, ensuring the purity of the final compound, which can be verified by melting point determination and spectroscopic analysis (NMR, IR, MS).[10]

-

Expected Results:

-

Yield: ~83%[10]

-

Appearance: Colorless crystals

-

Characterization (IR): Key peaks should be observed around 3454-3361 cm⁻¹ (NH₂) and 2201 cm⁻¹ (CN).[10]

From Precursor to Core: Cyclization to form the 2,6-Naphthyridine Ring

While the multi-component reaction provides a substituted pyridine, further steps are required to form the 2,6-naphthyridine-1-amine. One established route involves the cyclization of a precursor like 3-bromo-4-formylpyridine.[3]

A modern approach involves an initial Sonogashira cross-coupling, followed by imine formation and a subsequent copper- or silver-mediated intramolecular cyclization to construct the 2,6-naphthyridine framework.[3]

Exemplar Workflow (Larock-type Isoquinoline Synthesis Adaptation):

-

Sonogashira Coupling: 3-bromo-4-formylpyridine is coupled with a terminal alkyne (e.g., phenylacetylene) to yield a diarylalkyne.[3]

-

Imine Formation: The resulting aldehyde is condensed with an amine (e.g., t-butylamine) to form the corresponding imine.

-

Intramolecular Cyclization: The imine undergoes an intramolecular cyclization reaction, often catalyzed by a copper(I) salt, to afford the 2,6-naphthyridine core.[3] The final amination step to install the 1-amino group would require further transformation, such as nucleophilic aromatic substitution on a suitably activated precursor (e.g., a 1-chloro-2,6-naphthyridine).

Derivatization Strategies for Drug Discovery

Once the core 2,6-naphthyridine scaffold is synthesized, its properties can be fine-tuned through various derivatization reactions. This is a crucial aspect of drug development, allowing for the exploration of the structure-activity relationship (SAR).

| Strategy | Position | Reagents & Conditions | Purpose |

| N-Alkylation/Arylation | 1-Amino group | Alkyl halides, Arylboronic acids; Base, Pd-catalyst (for arylation) | Modulate solubility, polarity, and hydrogen bonding capacity. |

| Suzuki Cross-Coupling | Halogenated positions (e.g., C5, C7) | Aryl/heteroaryl boronic acids; Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃) | Introduce diverse aromatic substituents to probe specific binding pockets.[15] |

| Buchwald-Hartwig Amination | Halogenated positions (e.g., C5, C7) | Primary/secondary amines; Pd catalyst, phosphine ligand, base | Install various amino groups, which can act as key pharmacophoric features.[3][15] |

| Nitrile Hydration/Cyclization | Cyano-substituted precursors | Acid/base catalysis | Can be used to form fused ring systems or convert the nitrile to an amide or carboxylic acid.[15] |

Conclusion and Future Outlook

The synthesis of this compound and its derivatives relies on robust and adaptable chemical strategies, with the Friedländer annulation and multi-component reactions serving as foundational pillars. Modern advancements, including microwave-assisted synthesis and novel catalytic systems, have made the construction of these valuable scaffolds more efficient and environmentally benign. The continued development of new synthetic methodologies, particularly those that allow for precise, late-stage functionalization, will be critical for accelerating the discovery of novel 2,6-naphthyridine-based therapeutics for a range of diseases.

References

- One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. (n.d.). Semantic Scholar.

- Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. (2020). Molecules, 25(22), 5484. MDPI.

- Mir, E., & Hazeri, N. (2023). Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM-Mercaptopyrimidine. Organic Chemistry Research, 9(1), 26-34.

- Ghorbani-Vaghei, R., Toghraei-Semiromi, Z., & Karimi Nami, R. (2012). Synthesis of 2-amino-3-cyanopyridine derivatives. ResearchGate.

- Koparir, M., Orek, C., & Taslimi, P. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 31(12).

- Oh, H., et al. (2024). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 67(10), 8445-8459. ACS Publications.

- Wójcicka, A. (2023). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Current Organic Chemistry, 27(8), 648-660.

- Product Class 8: Naphthyridines. (n.d.). Science of Synthesis. Thieme.

- Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. (2024). Journal of Medicinal Chemistry. ACS Publications.

- Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. (2020). RSC Advances, 10(47), 28247-28256. Royal Society of Chemistry.